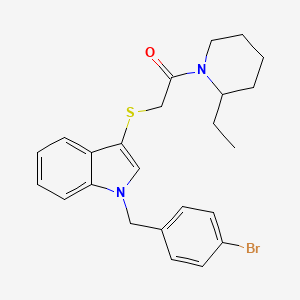

2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(2-ethylpiperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-(2-ethylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27BrN2OS/c1-2-20-7-5-6-14-27(20)24(28)17-29-23-16-26(22-9-4-3-8-21(22)23)15-18-10-12-19(25)13-11-18/h3-4,8-13,16,20H,2,5-7,14-15,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGCVKYBPZZRDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(2-ethylpiperidin-1-yl)ethanone is a synthetic compound that belongs to the class of indole derivatives. Its unique structure, featuring a bromobenzyl group, thioether linkage, and a piperidine moiety, suggests potential for diverse biological activities. This article aims to explore the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure

The compound's IUPAC name is 2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-(2-ethylpiperidin-1-yl)ethanone. Its molecular formula is , and it has a molecular weight of 414.39 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | 2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-(2-ethylpiperidin-1-yl)ethanone |

| Molecular Formula | |

| Molecular Weight | 414.39 g/mol |

The biological activity of 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(2-ethylpiperidin-1-yl)ethanone likely involves interactions with various biological targets, including receptors and enzymes. The thioether group may enhance the compound's binding affinity, while the indole core is known for its ability to modulate neurotransmitter systems and exhibit anti-cancer properties.

Biological Activities

Research indicates that indole derivatives often exhibit a range of biological activities, including:

Anticancer Activity : Indole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Properties : Compounds with indole structures have demonstrated efficacy against a variety of pathogens, including bacteria and fungi.

Neuropharmacological Effects : Some indole derivatives act on serotonin receptors, suggesting potential applications in treating mood disorders.

Case Studies and Research Findings

Several studies have investigated the biological activities of related indole compounds. Below are summarized findings relevant to the compound :

Comparative Analysis

To understand the uniqueness of 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(2-ethylpiperidin-1-yl)ethanone, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Similarities | Unique Features |

|---|---|---|

| 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-morpholinoethanone | Indole core and thioether linkage | Chlorine substitution instead of bromine |

| 2-(4-fluorobenzyl)-indole derivatives | Indole core | Different halogen substituents |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole-Thioether Motifs

Antimalarial Indolyl-3-ethanone-α-thioethers

- 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone: Substituents: 5-nitroindole core, 4-nitrophenylthio group. Activity: pIC50 = 8.2129 (vs. Plasmodium), outperforming chloroquine (pIC50 = 7.5528) . Key Insight: Electron-withdrawing nitro groups enhance antimalarial potency.

- 1-(5-chloro-1H-indol-3-yl)-2-((4-bromophenyl)thio)ethanone: Substituents: 5-chloroindole core, 4-bromophenylthio group. Activity: IC50 = 90 nM (antimalarial), highlighting bromine's role in improving activity .

Comparison to Target Compound :

The target compound’s 4-bromobenzyl group (vs. 5-substituted indoles) and 2-ethylpiperidine moiety may alter receptor binding or pharmacokinetics. The bromine atom could enhance lipophilicity and target affinity, similar to .

Piperidine-Containing Analogues

- 2-(4-bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone: Substituents: 4-bromophenyl, 4-methylpiperidine. Properties: Molecular weight = 296.20 g/mol, XLogP3 = 3.3 . Insight: Methylpiperidine contributes to moderate lipophilicity, influencing bioavailability.

- 1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone: Substituents: 4-iodophenylsulfonyl, methoxyphenylpiperazine. Application: 5-HT6 receptor antagonism .

Comparison to Target Compound :

The target’s 2-ethylpiperidine group (vs. 4-methylpiperidine or piperazine) may offer enhanced steric bulk and altered binding kinetics. Ethyl substitution could increase lipophilicity (higher XLogP than methyl) .

Data Table: Key Structural and Pharmacological Comparisons

Q & A

Q. What are the key steps and optimization strategies for synthesizing 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(2-ethylpiperidin-1-yl)ethanone?

Methodological Answer: Synthesis typically involves:

Coupling of Indole and Bromobenzyl Groups : Use Ullmann or Buchwald-Hartwig coupling under Pd catalysis to attach the 4-bromobenzyl group to the indole nitrogen. Optimize temperature (80–120°C) and ligands (e.g., XPhos) to enhance yield .

Thioether Formation : React the indole-3-thiol intermediate with a bromoethanone derivative (e.g., 1-(2-ethylpiperidin-1-yl)-2-bromoethanone) in the presence of a base (K₂CO₃) and polar aprotic solvent (DMF) at 60–80°C .

Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol.

Q. Optimization Strategies :

- Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂ with varying ligands to reduce side products .

- Continuous Flow Reactors : Improve scalability and reproducibility for multi-step reactions .

| Parameter | Condition Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 60–120°C | 90°C | Maximizes coupling efficiency |

| Catalyst Loading | 1–5 mol% | 2 mol% Pd(OAc)₂ | Balances cost and reactivity |

| Reaction Time | 12–48 hrs | 24 hrs | Minimizes decomposition |

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm regiochemistry of the bromobenzyl group (δ 7.2–7.6 ppm for aromatic protons) and thioether linkage (δ 2.8–3.2 ppm for SCH₂) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperidinyl and indole regions .

- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) with <2 ppm error .

- X-ray Crystallography : Use SHELXL for refinement (R-factor <5%) to resolve ambiguities in the bicyclic piperidinyl moiety .

Q. Example Crystallographic Data :

| Bond Angle | Observed Value (°) | Ideal Value (°) | Deviation |

|---|---|---|---|

| C-S-C (thioether) | 103.5 | 104.0 | -0.5 |

| Piperidine Ring Puckering | 25.3 (Cremer-Pople) | - | Confirms chair conformation |

Advanced Research Questions

Q. How can computational modeling predict the biological targets and mechanism of action?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to screen against kinase or GPCR targets (e.g., PI3Kγ, 5-HT₂A). The bromobenzyl group may enhance hydrophobic binding .

MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD <2 Å).

SAR Analysis : Compare with analogs (e.g., fluorobenzyl derivatives) to identify critical substituents for activity .

Q. Key Findings :

- The 2-ethylpiperidinyl group improves blood-brain barrier permeability (logP ~3.5 predicted via SwissADME).

- Bromine at the para position enhances steric complementarity in kinase active sites .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data?

Methodological Answer:

Multi-Method Validation :

- X-ray vs. NMR : If crystallographic data suggests a planar indole ring but NMR shows puckering, re-examine solvent effects (e.g., crystal packing forces vs. solution dynamics) .

- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental bond lengths to identify outliers .

High-Resolution TEM : Resolve ambiguous electron density in the piperidinyl region .

Case Study :

A 2024 study found discrepancies in the thioether bond angle (X-ray: 103.5° vs. DFT: 105.2°). This was attributed to crystal lattice strain, resolved using TWINABS for data correction .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

Core Modifications :

- Indole Substitution : Replace bromobenzyl with chloro/fluoro analogs to assess halogen bonding effects.

- Piperidine Variants : Test 2-ethyl vs. 2-methyl or cyclohexyl groups for lipophilicity adjustments .

Biological Assays :

- Enzyme Inhibition : Use fluorescence polarization for IC₅₀ determination (e.g., against EGFR).

- Cellular Uptake : Measure intracellular concentration via LC-MS in cancer cell lines (e.g., HeLa) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.